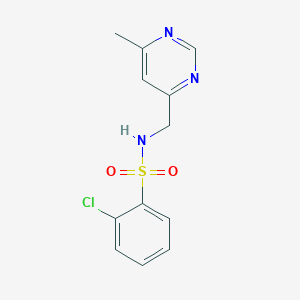

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.

科学的研究の応用

Anticancer Activity

This compound has been used in the synthesis of novel derivatives that have shown promising anticancer activity . These derivatives were evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells .

Apoptosis Induction

The synthesized derivatives of this compound have been associated with their ability to induce apoptosis in HeLa cells . They increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .

Metabolic Stability

The most active compounds were assessed for their susceptibility to undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min .

Antimicrobial Agents

New benzenesulfonamide derivatives have been synthesized and studied for their potential as antimicrobial agents . These derivatives were designed to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

Antiproliferative Agents

The synthesized aryl thiazolone–benzenesulfonamides were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to normal breast cell line MCF-10A .

Enzyme Inhibition

Some of the synthesized sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX with IC 50 10.93–25.06 nM and against carbonic anhydrase II with IC 50 1.55–3.92 μM . This revealed their remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II .

作用機序

While the specific mechanism of action for “2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide” is not available, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .

特性

IUPAC Name |

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMWNQCBHHCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2690178.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)

![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2690184.png)

![6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)